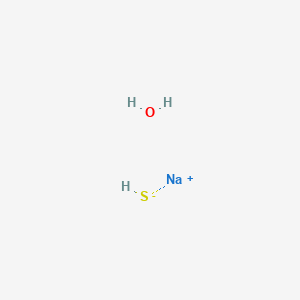

Sodium hydrosulfide hydrate

Description

Properties

IUPAC Name |

sodium;sulfanide;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Na.H2O.H2S/h;2*1H2/q+1;;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNKXTIAQRUWLRL-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.[Na+].[SH-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H3NaOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10583410 | |

| Record name | Sodium hydrosulfide--water (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10583410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

74.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

207683-19-0 | |

| Record name | Sodium hydrosulfide--water (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10583410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium hydrosulfide hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Sodium Hydrosulfide Hydrate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sodium hydrosulfide hydrate (NaSH·xH₂O) is an inorganic salt with significant applications in diverse industrial processes and as a crucial tool in biomedical research. Its utility stems from its role as a potent reducing agent and, most notably, as a primary laboratory source of hydrogen sulfide (H₂S), a gaseous signaling molecule with profound physiological and pathophysiological implications. This guide provides a comprehensive overview of the chemical and physical properties of sodium hydrosulfide hydrate, detailed experimental protocols for its characterization, and an exploration of its role in key cellular signaling pathways, making it an essential resource for professionals in research and drug development.

Chemical and Physical Properties

Sodium hydrosulfide hydrate is typically a yellow to orange, deliquescent crystalline solid with a characteristic "rotten egg" odor due to the gradual release of hydrogen sulfide gas upon hydrolysis in the presence of atmospheric moisture.[1][2][3] It is highly soluble in water and alcohols.[1][4] The properties of sodium hydrosulfide hydrate are summarized in the tables below.

Physical Properties

| Property | Value | Reference(s) |

| Molecular Formula | NaSH·xH₂O | [5][6][7] |

| Molecular Weight | 56.06 g/mol (anhydrous basis) | [2][5][6] |

| Appearance | Yellow to orange deliquescent flakes or crystalline solid | [5][6][8] |

| Odor | "Rotten egg" (hydrogen sulfide) | [1][2] |

| Melting Point | 52-55 °C | [2][5][6] |

| Solubility | Soluble in water, alcohol, and ether. | [1][2][4] |

| Density | 1.79 g/cm³ (anhydrous) | [2] |

Chemical Properties

| Property | Description | Reference(s) |

| Reactivity | Reacts with acids to release toxic and flammable hydrogen sulfide gas. | [2] |

| Hydrolysis | Hydrolyzes in the presence of moisture to form sodium hydroxide and sodium sulfide, releasing H₂S. | [2][4] |

| Basicity | Aqueous solutions are strongly alkaline (pH 11.5-12.5). | [4] |

| Thermal Decomposition | Decomposes upon heating, releasing hydrogen sulfide. | [8] |

| Incompatibilities | Strong acids, oxidizing agents, and some metals. | [2] |

Experimental Protocols for Characterization

Accurate characterization of sodium hydrosulfide hydrate is critical for its effective use in research and development. The following protocols detail methods for determining its purity, water content, and structural features.

Determination of Purity by Iodometric Titration

This method determines the percentage of active sodium hydrosulfide in a sample. The principle involves the reaction of hydrosulfide ions with a standardized iodine solution, followed by back-titration of the excess iodine with sodium thiosulfate.

Materials:

-

Sodium hydrosulfide hydrate sample

-

Standardized 0.1 N Iodine solution

-

Standardized 0.1 N Sodium thiosulfate solution

-

Glacial acetic acid

-

Starch indicator solution (1%)

-

Deionized water

-

Analytical balance

-

Burette, 50 mL

-

Erlenmeyer flasks, 250 mL

-

Pipettes

Procedure:

-

Accurately weigh approximately 0.5 g of the sodium hydrosulfide hydrate sample and record the weight.

-

Dissolve the sample in 50 mL of deionized water in a 250 mL Erlenmeyer flask.

-

Add 5 mL of glacial acetic acid to the solution.

-

Immediately add a known excess volume of standardized 0.1 N iodine solution (e.g., 50 mL) to the flask. Swirl to mix. The solution should be dark brown, indicating an excess of iodine.

-

Titrate the excess iodine with standardized 0.1 N sodium thiosulfate solution.

-

As the solution turns pale yellow, add 2 mL of starch indicator. The solution will turn a deep blue-black.

-

Continue the titration with sodium thiosulfate, adding it dropwise until the blue color disappears, indicating the endpoint.

-

Record the volume of sodium thiosulfate used.

-

Perform a blank titration by repeating steps 3-7 without the sodium hydrosulfide sample.

Calculation: The percentage purity of NaSH is calculated using the following formula:

% Purity = [((V_blank - V_sample) × N_thiosulfate × MW_NaSH) / (W_sample × 1000)] × 100

Where:

-

V_blank = Volume of sodium thiosulfate used in the blank titration (mL)

-

V_sample = Volume of sodium thiosulfate used in the sample titration (mL)

-

N_thiosulfate = Normality of the sodium thiosulfate solution

-

MW_NaSH = Molecular weight of NaSH (56.06 g/mol )

-

W_sample = Weight of the sodium hydrosulfide hydrate sample (g)

Determination of Water Content by Karl Fischer Titration

The Karl Fischer titration is a highly specific method for determining the water content in a substance.[8][9][10]

Materials:

-

Sodium hydrosulfide hydrate sample

-

Karl Fischer reagent (volumetric or coulometric)

-

Anhydrous methanol

-

Karl Fischer titrator (volumetric or coulometric)

-

Analytical balance

Procedure:

-

Prepare the Karl Fischer titrator according to the manufacturer's instructions. The titration vessel should be pre-titrated with the Karl Fischer reagent to a stable, dry endpoint.

-

Accurately weigh a suitable amount of the sodium hydrosulfide hydrate sample (typically 0.1-0.5 g, depending on the expected water content) and record the weight.

-

Quickly transfer the sample into the titration vessel, ensuring minimal exposure to atmospheric moisture.

-

Start the titration. The instrument will automatically dispense the Karl Fischer reagent and stop at the endpoint.

-

Record the volume of Karl Fischer reagent consumed.

Calculation: The water content is calculated as follows:

% Water = [(V_KF × F) / W_sample] × 100

Where:

-

V_KF = Volume of Karl Fischer reagent consumed (mL)

-

F = Titer of the Karl Fischer reagent (mg H₂O/mL reagent)

-

W_sample = Weight of the sample (mg)

Structural Characterization

3.3.1 ¹H NMR Spectroscopy

Proton NMR can be used to confirm the presence of the hydrosulfide proton and water of hydration.

Experimental Workflow:

Methodology: A small amount of sodium hydrosulfide hydrate is dissolved in deuterium oxide (D₂O). The ¹H NMR spectrum is then acquired. A singlet corresponding to the hydrosulfide proton (SH⁻) is expected. The chemical shift of this peak can vary depending on the concentration and temperature. A broad peak corresponding to H₂O/HDO will also be present, arising from the water of hydration and any residual H₂O in the D₂O.

3.3.2 Raman Spectroscopy

Raman spectroscopy is a valuable tool for identifying the vibrational modes of the hydrosulfide ion.

Experimental Workflow:

Methodology: A solid sample of sodium hydrosulfide hydrate is placed under a Raman microscope. The spectrum is acquired using a suitable laser excitation wavelength. The characteristic S-H stretching vibration is expected to appear in the region of 2500-2600 cm⁻¹.[11]

Role in Cellular Signaling

Sodium hydrosulfide is widely used in research as an H₂S donor to investigate the role of this gasotransmitter in cellular signaling. H₂S has been shown to modulate several key pathways, including the PI3K/Akt and MAPK pathways, and plays a significant role in regulating apoptosis.[12][13][14]

PI3K/Akt Signaling Pathway

H₂S can activate the PI3K/Akt pathway, which is crucial for cell survival and proliferation.[13][15] Activation of this pathway by H₂S has been implicated in cardioprotection and other cytoprotective effects.[13][15]

MAPK Signaling Pathway

The mitogen-activated protein kinase (MAPK) pathway is another critical signaling cascade influenced by H₂S. Depending on the cellular context and H₂S concentration, it can either promote or inhibit this pathway, leading to diverse cellular outcomes, including proliferation, differentiation, and apoptosis.[12][16]

Regulation of Apoptosis

H₂S exhibits a dual role in regulating apoptosis, or programmed cell death. At physiological concentrations, it is generally considered anti-apoptotic, protecting cells from various insults. However, at higher concentrations, it can induce apoptosis.[12][13][17] This regulation often involves the modulation of the Bcl-2 family of proteins and the activation of caspases.[13][17]

Conclusion

Sodium hydrosulfide hydrate is a compound of significant interest due to its dual role as an industrial reagent and a research tool for studying the biological effects of hydrogen sulfide. A thorough understanding of its chemical properties, coupled with robust analytical methods for its characterization, is paramount for its safe and effective application. The intricate involvement of its released H₂S in fundamental cellular processes, such as the PI3K/Akt and MAPK signaling pathways and the regulation of apoptosis, underscores its importance in the field of drug development and biomedical research. This guide provides a foundational resource for scientists and researchers working with this versatile compound.

References

- 1. mt.com [mt.com]

- 2. Sodium hydrosulfide - Wikipedia [en.wikipedia.org]

- 3. Sodium hydrosulfide hydrate | H3NaOS | CID 16211346 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. quveon.com [quveon.com]

- 5. nemi.gov [nemi.gov]

- 6. chemimpex.com [chemimpex.com]

- 7. caymanchem.com [caymanchem.com]

- 8. nouryon.com [nouryon.com]

- 9. Sodium hydrosulfide hydrate, pure, flakes 25 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 10. Sodium hydrosulfide 207683-19-0 [sigmaaldrich.com]

- 11. researchgate.net [researchgate.net]

- 12. The potential role of hydrogen sulfide in cancer cell apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Hydrogen sulfide inhibits high-glucose-induced apoptosis in neonatal rat cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The Role of the Signaling Pathways Involved in the Effects of Hydrogen Sulfide on Endoplasmic Reticulum Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Hydrogen Sulfide (H2S) Signaling as a Protective Mechanism against Endogenous and Exogenous Neurotoxicants - PMC [pmc.ncbi.nlm.nih.gov]

"NaHS hydrate structure and bonding"

An In-depth Technical Guide to the Structure and Bonding of Sodium Hydrosulfide (NaHS) Hydrates

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the structural and bonding characteristics of sodium hydrosulfide (NaHS) and its hydrated forms. It is designed to serve as a core reference for professionals in research, chemical sciences, and drug development who work with or have an interest in this important sulfur-containing compound.

Sodium hydrosulfide is an inorganic salt that exists in both anhydrous and hydrated forms. The structural properties are highly dependent on temperature and the degree of hydration, which dictates the arrangement of the sodium (Na⁺) and hydrosulfide (HS⁻) ions and the nature of the hydrogen bonding networks.

Anhydrous Sodium Hydrosulfide (NaHS)

Anhydrous NaHS is notable for its temperature-dependent polymorphism, exhibiting three distinct crystal structures.[1]

-

Monoclinic Phase (T < 114 K): At temperatures below 114 K, NaHS adopts a monoclinic crystal structure.[1] In this phase, the hydrosulfide ions (HS⁻) have a fixed orientation within the crystal lattice.

-

Rhombohedral (Trigonal) Phase (114 K < T < 360 K): Between 114 K and 360 K, NaHS transitions to a rhombohedral structure.[1] In this phase, the HS⁻ ion is disordered and sweeps out a discoidal shape due to thermal motion.[2][1]

-

Cubic (NaCl-type) Phase (T > 360 K): Above 360 K, NaHS adopts a face-centered cubic structure analogous to sodium chloride (NaCl).[1] The HS⁻ ion behaves as a spherical anion due to its rapid, isotropic rotation, leading to an equal occupancy of eight equivalent positions.[2][1]

The phase transitions of anhydrous NaHS are summarized in the diagram below.

Table 1: Crystallographic Data for Anhydrous NaHS (Rhombohedral Phase)

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Trigonal | [3] |

| Space Group | R3m (No. 160) | [3] |

| Lattice Parameters | a = b = 4.47 Å, c = 8.37 Å | [3] |

| α = β = 90°, γ = 120° | [3] | |

| Na-S Bond Length | 2.92 Å | [3] |

| H-S Bond Length | 1.34 Å |[3] |

Sodium Hydrosulfide Hydrates (NaHS·xH₂O)

NaHS readily forms hydrates by incorporating water molecules into its crystal lattice. Two stable hydrates have been identified: a dihydrate and a trihydrate.[2][4] Commercial sodium hydrosulfide hydrate is often a mixture with a variable number of water molecules, commonly represented as NaHS·xH₂O.

Table 2: Properties of Known NaHS Hydrates

| Hydrate Formula | Common Name | Melting Point (°C) | Reference(s) |

|---|---|---|---|

| NaHS·2H₂O | Sodium Hydrosulfide Dihydrate | 55 | [2] |

| NaHS·3H₂O | Sodium Hydrosulfide Trihydrate| 22 |[2] |

Bonding and Intermolecular Forces

The primary bonding force in all forms of sodium hydrosulfide is the ionic bond between the positively charged sodium cation (Na⁺) and the negatively charged hydrosulfide anion (HS⁻).

In the hydrated forms, hydrogen bonding plays a critical role in defining the crystal structure. A network of hydrogen bonds exists between:

-

Water molecules (O-H···O).

-

Water molecules and hydrosulfide ions (O-H···S and S-H···O).

These interactions stabilize the water molecules within the lattice, creating a defined structure that collapses upon melting. The HS⁻ ion can act as both a hydrogen bond donor (via its H atom) and an acceptor (via the lone pairs on the sulfur atom).

Experimental Methodologies

The synthesis and characterization of NaHS hydrates require specific experimental protocols to ensure product purity and accurate structural determination.

Synthesis of NaHS Hydrate

The most common industrial and laboratory method for synthesizing NaHS is through the half-neutralization of hydrogen sulfide with a sodium base.[2][1]

Protocol: Synthesis from Sodium Hydroxide and Hydrogen Sulfide

-

Preparation: Prepare a solution of sodium hydroxide (e.g., 4 M NaOH) in deionized water and place it in a three-neck round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a gas outlet leading to a scrubber (e.g., a bleach or concentrated NaOH solution) to neutralize unreacted H₂S.

-

Cooling: Place the reaction flask in an ice-water bath to cool the NaOH solution to 0-5 °C. This is critical to control the exothermicity of the reaction and favor crystallization.

-

Reaction: Bubble hydrogen sulfide (H₂S) gas through the stirred, cooled NaOH solution. The reaction is: NaOH + H₂S → NaHS + H₂O.

-

Monitoring: Monitor the pH of the solution. The reaction should be stopped when the pH approaches a neutral or slightly alkaline value (pH 8-10) to prevent the formation of sodium sulfide (Na₂S).

-

Isolation: Once the reaction is complete, the resulting solution can be concentrated under reduced pressure at low temperatures (e.g., < 40 °C) to induce crystallization of the NaHS hydrate.

-

Filtration: Collect the resulting crystals by vacuum filtration and wash them sparingly with ice-cold ethanol or ether to remove residual water.

-

Drying and Storage: Dry the crystals under a stream of inert gas (e.g., nitrogen or argon) or in a vacuum desiccator. Store the final product in a tightly sealed container under an inert atmosphere to prevent hydrolysis and oxidation from atmospheric moisture.

Structural Characterization: Powder X-ray Diffraction (XRD)

Powder XRD is the primary technique used to identify the crystal phase and determine the lattice parameters of crystalline materials like NaHS hydrates.

Protocol: Powder XRD Analysis

-

Sample Preparation: Due to the hygroscopic and air-sensitive nature of NaHS hydrates, sample preparation must be performed in an inert atmosphere (e.g., a glovebox). Finely grind the crystalline sample to a homogeneous powder using a mortar and pestle.

-

Capillary Loading: Load the powder into a thin-walled glass or quartz capillary tube (e.g., 0.5-0.7 mm diameter). Seal the capillary ends using a flame or epoxy to prevent sample degradation during the measurement.

-

Data Acquisition: Mount the sealed capillary on the goniometer of a powder X-ray diffractometer. Use a common radiation source, such as Copper Kα (λ ≈ 1.54 Å).

-

Measurement Parameters: Collect the diffraction pattern over a suitable 2θ range (e.g., 10-90°) with a defined step size and counting time to ensure good signal-to-noise ratio. If studying phase transitions, a temperature-controlled stage can be used.

-

Data Analysis: Analyze the resulting diffractogram by identifying the peak positions and intensities. Compare the experimental pattern to databases (e.g., ICDD) to confirm the phase. Perform Rietveld refinement to determine lattice parameters and quantitative phase information.

Compositional Analysis: Iodometric Titration

Iodometric back-titration is a standard wet chemical method to determine the sulfide content in a sample.[2] The principle is that sulfide ions reduce iodine to iodide, and the amount of unreacted iodine can be determined by titration with sodium thiosulfate.[2]

Protocol: Iodometric Titration of Hydrosulfide

-

Reagent Preparation:

-

Standardized 0.01 N Iodine Solution.

-

Standardized 0.01 N Sodium Thiosulfate (Na₂S₂O₃) Solution.

-

Starch indicator solution (1% w/v).

-

Concentrated Hydrochloric Acid (HCl).

-

-

Sample Preparation: Accurately weigh a sample of NaHS hydrate and dissolve it in a known volume of deoxygenated, deionized water to create a stock solution.

-

Reaction: In an Erlenmeyer flask, add a precise, excess volume of the standard 0.01 N iodine solution (e.g., 25.00 mL). Acidify the solution by adding a small amount of concentrated HCl (e.g., 5-10 mL).[2] Immediately pipette a known volume of the NaHS sample solution into the acidified iodine solution. The reaction is: HS⁻ + I₂ → S + 2H⁺ + 2I⁻.

-

Back-Titration: Immediately titrate the excess (unreacted) iodine with the standard 0.01 N Na₂S₂O₃ solution. The reaction is: I₂ + 2S₂O₃²⁻ → 2I⁻ + S₄O₆²⁻.

-

Endpoint Detection: As the yellow-brown color of the iodine fades to a pale straw color, add a few drops of the starch indicator. The solution will turn a deep blue-black. Continue titrating dropwise until the blue color disappears completely. This is the endpoint.

-

Blank Titration: Perform a blank titration using the same volume of iodine solution and acid but without the NaHS sample to determine the initial amount of iodine.

-

Calculation: The amount of sulfide is calculated from the difference in the volume of Na₂S₂O₃ used for the blank and the sample.

Experimental Workflow Summary

The logical flow for the synthesis and analysis of NaHS hydrates is depicted below.

References

An In-depth Technical Guide to Sodium Hydrosulfide Hydrate (CAS No. 207683-19-0) for Researchers and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of sodium hydrosulfide hydrate (CAS No. 207683-19-0), a widely used laboratory chemical and a primary donor of hydrogen sulfide (H₂S), a critical gasotransmitter. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its physicochemical properties, applications in biological research and organic synthesis, and relevant experimental protocols. Furthermore, it elucidates the key signaling pathways modulated by H₂S and presents a summary of quantitative data from preclinical studies.

Introduction

Sodium hydrosulfide hydrate (NaHS·xH₂O) is an inorganic salt that serves as a readily available and soluble source of the hydrosulfide anion (HS⁻). In aqueous solutions, it rapidly hydrolyzes to release hydrogen sulfide (H₂S), a molecule that has transitioned from being known primarily for its toxicity to being recognized as the third gasotransmitter, alongside nitric oxide (NO) and carbon monoxide (CO). This has made sodium hydrosulfide hydrate an invaluable tool in a multitude of research areas, particularly in elucidating the physiological and pathophysiological roles of H₂S in the cardiovascular, nervous, and immune systems. Its use in preclinical studies has paved the way for exploring the therapeutic potential of H₂S donation in various disease models, including ischemia-reperfusion injury, inflammation, and neurodegeneration.[1][2][3][4] This guide aims to provide a detailed technical resource for professionals utilizing sodium hydrosulfide hydrate in their research and development endeavors.

Physicochemical and Safety Data

Sodium hydrosulfide hydrate is typically a yellow, deliquescent solid with a characteristic rotten egg odor due to the release of H₂S.[5] It is crucial to handle this compound with appropriate safety precautions due to its corrosive nature and the toxicity of the H₂S gas it liberates, especially upon contact with acids.[5][6][7]

| Property | Value | References |

| CAS Number | 207683-19-0 | [5][6][8][9] |

| Synonyms | Sodium bisulfide hydrate, Sodium sulfhydrate, Sodium hydrogen sulfide hydrate | [10] |

| Molecular Formula | NaHS·xH₂O | [8] |

| Molecular Weight | 56.06 g/mol (anhydrous basis) | [8] |

| Appearance | Yellow to orange, deliquescent flakes or solid | [5] |

| Melting Point | 52-54 °C | [8] |

| Flash Point | 90 °C (194 °F) | |

| pH | 11.5 - 12.5 (solution) | [7] |

| Solubility | Soluble in water and alcohol | [10] |

| Purity | Typically ≥60-70% | [5] |

Safety and Handling: Sodium hydrosulfide hydrate is classified as corrosive, acutely toxic if swallowed, and very toxic to aquatic life.[6][9] Contact with acids liberates toxic hydrogen sulfide gas.[7] Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn at all times. All handling should be performed in a well-ventilated fume hood.

Applications in Research and Drug Development

The primary application of sodium hydrosulfide hydrate in a research setting is as a precursor to hydrogen sulfide. This allows for the investigation of the multifaceted roles of H₂S in biological systems.

-

Cardiovascular Research: H₂S is a known vasodilator and cardioprotective agent. Sodium hydrosulfide hydrate is extensively used in models of myocardial infarction, ischemia-reperfusion injury, and hypertension to explore the therapeutic benefits of H₂S.[4][11][12]

-

Neuroscience: In the central nervous system, H₂S acts as a neuromodulator. Research utilizing sodium hydrosulfide hydrate investigates its potential neuroprotective effects in models of neurodegenerative diseases and stroke.[13]

-

Inflammation and Immunology: H₂S has demonstrated anti-inflammatory properties. Sodium hydrosulfide hydrate is employed to study its impact on inflammatory pathways and its potential as an anti-inflammatory agent.

-

Cell Biology: The influence of H₂S on fundamental cellular processes such as apoptosis, proliferation, and oxidative stress is an active area of research where sodium hydrosulfide hydrate serves as a key tool.[1][2][3][14][15]

-

Organic Synthesis: In synthetic chemistry, sodium hydrosulfide is used as a nucleophilic source of sulfur for the synthesis of various sulfur-containing organic compounds, such as thiophenes and thioamides.[8]

Experimental Protocols

In Vivo Administration of Sodium Hydrosulfide Hydrate in a Rat Model of Myocardial Ischemia-Reperfusion Injury

This protocol is a composite based on methodologies described in preclinical studies.[11][16]

Objective: To assess the cardioprotective effect of sodium hydrosulfide hydrate.

Materials:

-

Sodium hydrosulfide hydrate (CAS No. 207683-19-0)

-

Sterile, pyrogen-free saline (0.9% NaCl)

-

Male Wistar rats (250-300 g)

-

Anesthetic (e.g., ketamine/xylazine cocktail)

-

Surgical instruments

-

Ventilator

Procedure:

-

Preparation of Dosing Solution:

-

Immediately before use, dissolve sodium hydrosulfide hydrate in sterile saline to the desired concentration (e.g., for a dose of 100 µmol/kg, dissolve 5.6 mg/kg in a suitable volume of saline).[16] It is critical to prepare the solution fresh for each experiment due to the volatility of H₂S in solution.[17]

-

Filter-sterilize the solution using a 0.22 µm syringe filter.

-

-

Animal Preparation:

-

Anesthetize the rat via intraperitoneal (i.p.) injection.

-

Intubate the trachea and provide mechanical ventilation.

-

Perform a thoracotomy to expose the heart.

-

-

Induction of Ischemia-Reperfusion:

-

Ligate the left anterior descending (LAD) coronary artery with a suture to induce ischemia for a set period (e.g., 30 minutes).

-

Administer the sodium hydrosulfide hydrate solution or vehicle (saline) via i.p. injection 10 minutes prior to reperfusion.[16]

-

Release the ligature to allow for reperfusion for a specified duration (e.g., 24 hours).[16]

-

-

Endpoint Analysis:

-

After the reperfusion period, re-anesthetize the animal.

-

Collect blood samples for biochemical analysis (e.g., cardiac troponins, creatine kinase).

-

Excise the heart for histological analysis (e.g., infarct size measurement using TTC staining) and molecular analysis (e.g., Western blot for apoptotic markers).

-

Measurement of H₂S in Plasma using the Methylene Blue Assay

This spectrophotometric method is a common technique for quantifying H₂S levels.[18][19][20][21]

Principle: In the presence of Fe³⁺ and an acidic environment, H₂S reacts with N,N-dimethyl-p-phenylenediamine to form methylene blue, which can be quantified by measuring its absorbance at 665 nm.[18][20][21]

Materials:

-

Plasma samples

-

Zinc acetate solution (1% w/v)

-

N,N-dimethyl-p-phenylenediamine sulfate solution in HCl

-

Ferric chloride (FeCl₃) solution in HCl

-

Trichloroacetic acid (TCA)

-

Sodium sulfide (Na₂S) for standard curve

-

Spectrophotometer

Procedure:

-

Sample Preparation:

-

To a microcentrifuge tube, add the plasma sample.

-

Add zinc acetate solution to trap the sulfide as zinc sulfide (ZnS).

-

Add TCA to precipitate proteins.

-

Centrifuge to pellet the protein and ZnS.

-

-

Colorimetric Reaction:

-

To the pellet, add water, the N,N-dimethyl-p-phenylenediamine solution, and the FeCl₃ solution.

-

Incubate at room temperature for a specified time to allow for color development.

-

-

Measurement:

-

Centrifuge to remove any remaining precipitate.

-

Measure the absorbance of the supernatant at 665 nm.

-

-

Quantification:

-

Prepare a standard curve using known concentrations of Na₂S.

-

Calculate the H₂S concentration in the plasma samples based on the standard curve.

-

Synthesis of Thiobenzophenone

This protocol is adapted from a standard organic synthesis procedure.

Objective: To synthesize a thioketone using sodium hydrosulfide as a sulfur source.

Materials:

-

Benzophenone dichloride

-

Sodium metal

-

Absolute ethanol

-

Dry hydrogen sulfide gas

-

Diethyl ether

-

Calcium chloride

-

Apparatus for reaction under an inert atmosphere

Procedure:

-

Preparation of Sodium Hydrosulfide Solution:

-

In a flask under an inert atmosphere, dissolve sodium metal in absolute ethanol.

-

Saturate the resulting sodium ethoxide solution with dry hydrogen sulfide gas to form a solution of sodium hydrosulfide in ethanol.

-

-

Reaction:

-

In a separate flask under an inert atmosphere, place benzophenone dichloride.

-

Slowly add the prepared sodium hydrosulfide solution to the benzophenone dichloride. A vigorous reaction will occur, which may require cooling. The reaction mixture will turn a deep blue color.

-

-

Workup and Purification:

-

After the reaction is complete, add water and extract the product with diethyl ether.

-

Dry the ether layer over calcium chloride.

-

Remove the ether by distillation.

-

Purify the crude thiobenzophenone by recrystallization or distillation under reduced pressure.

-

Signaling Pathways Modulated by H₂S

Sodium hydrosulfide hydrate, by releasing H₂S, influences several critical signaling pathways.

Activation of K-ATP Channels and Vasodilation

H₂S is a potent activator of ATP-sensitive potassium (K-ATP) channels in vascular smooth muscle cells. This leads to hyperpolarization of the cell membrane, closure of voltage-gated Ca²⁺ channels, and subsequent vasodilation.

Caption: H₂S-mediated activation of K-ATP channels leading to vasodilation.

Anti-inflammatory Effects via NF-κB Pathway Inhibition

H₂S can exert anti-inflammatory effects by interfering with the nuclear factor-kappa B (NF-κB) signaling pathway. It can inhibit the degradation of IκBα, the inhibitory protein of NF-κB, thereby preventing the translocation of NF-κB to the nucleus and the subsequent transcription of pro-inflammatory cytokines.

References

- 1. H(2)S and cellular proliferation and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Hydrogen Sulfide: An Emerging Regulator of Oxidative Stress and Cellular Homeostasis—A Comprehensive One-Year Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. H2S and its role in redox signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Hydrogen Sulfide and Ischemia - Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nouryon.com [nouryon.com]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. ausimm.com [ausimm.com]

- 8. merckmillipore.com [merckmillipore.com]

- 9. Sodium hydrosulfide hydrate | H3NaOS | CID 16211346 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Sodium hydrosulfide - Wikipedia [en.wikipedia.org]

- 11. Dose-Dependent Effects of Long-Term Administration of Hydrogen Sulfide on Myocardial Ischemia–Reperfusion Injury in Male Wistar Rats: Modulation of RKIP, NF-κB, and Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Gastroprotective effect of NaHS against mucosal lesions induced by ischemia-reperfusion injury in rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. NaHS Protects against the Impairments Induced by Oxygen-Glucose Deprivation in Different Ages of Primary Hippocampal Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Functional and molecular insights of hydrogen sulfide signaling and protein sulfhydration - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The potential role of hydrogen sulfide in cancer cell apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Sodium hydrogen sulfide may not protect the kidney against ischemia/reperfusion damage in male and female rats - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Dissolving sodium hydrosulfide in drinking water is not a good source of hydrogen sulfide for animal studies - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mybiosource.com [mybiosource.com]

- 19. ANALYTICAL METHODS - TOXICOLOGICAL PROFILE FOR HYDROGEN SULFIDE AND CARBONYL SULFIDE - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. Hydrogen Sulfide (H2S) Colorimetric Assay Kit (Indirect Method) - Elabscience® [elabscience.com]

- 21. aquaphoenixsci.com [aquaphoenixsci.com]

Solubility of Sodium Hydrosulfide Hydrate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of sodium hydrosulfide hydrate (NaSH·xH₂O) in organic solvents. Given the increasing interest in sodium hydrosulfide as a source of the gaseous signaling molecule hydrogen sulfide (H₂S) in biological research and as a reagent in organic synthesis, understanding its solubility characteristics is critical for experimental design, formulation development, and ensuring reproducible results. This document collates available quantitative and qualitative solubility data, details experimental protocols for its determination, and provides context on its relevance in drug development.

Quantitative Solubility Data

Quantitative data on the solubility of sodium hydrosulfide hydrate in organic solvents is limited in publicly available literature. The most consistent data point is for its solubility in a few common polar aprotic and protic solvents. It is crucial to note that sodium hydrosulfide is a hygroscopic and reactive compound; its solubility can be significantly influenced by the water content of the solvent and the atmosphere, as well as the specific hydrate form of the salt.

| Solvent | Chemical Class | Formula | Solubility (approx.) | Reference(s) |

| Dimethyl Sulfoxide (DMSO) | Sulfoxide | (CH₃)₂SO | ~ 3 mg/mL | [1] |

| Dimethylformamide (DMF) | Amide | (CH₃)₂NC(O)H | ~ 3 mg/mL | [1] |

| Ethanol | Alcohol | C₂H₅OH | ~ 3 mg/mL | [1] |

Qualitative Solubility Profile

Qualitative descriptions of solubility are more broadly reported and provide general guidance for solvent selection.

-

General Solubility : Sodium hydrosulfide (both anhydrous and hydrated forms) is generally described as soluble in alcohols and ethers[2][3][4][5].

-

Polar Solvents : It is readily soluble in polar organic solvents. One source specifies it as "very soluble" in N,N-Dimethylformamide and "soluble" in methanol[6].

-

Halogenated Solvents : Solubility is limited in less polar solvents. It is reported as "very slightly soluble" in chloroform[6].

-

Comparison with Sodium Sulfide : It is important to distinguish the solubility of sodium hydrosulfide (NaSH) from that of sodium sulfide (Na₂S). NaSH, as a 1:1 electrolyte, is noted to be more soluble in organic solvents than Na₂S, which is generally considered insoluble in them[3][7].

Experimental Protocols for Solubility Determination

Determining the solubility of sodium hydrosulfide hydrate requires careful handling due to its reactivity, hygroscopicity, and tendency to release toxic hydrogen sulfide gas, especially in the presence of moisture or acids[8][9]. The following protocol is a synthesized methodology based on best practices for air- and moisture-sensitive inorganic salts.

Principle: Equilibrium Shake-Flask Method

The most common method for determining equilibrium solubility is the shake-flask method. This involves generating a saturated solution by agitating an excess of the solute (NaSH·xH₂O) in the solvent of interest at a constant temperature for a sufficient time to reach equilibrium. The concentration of the dissolved solute in the supernatant is then determined using a suitable analytical technique.

Materials and Equipment

-

Sodium hydrosulfide hydrate (of known purity and hydration state, if possible)

-

Anhydrous organic solvents of interest

-

Inert gas supply (Argon or Nitrogen)

-

Glovebox or Schlenk line for maintaining an inert atmosphere

-

Temperature-controlled shaker or orbital incubator

-

Syringes and filters (e.g., PTFE, 0.22 µm) compatible with the organic solvent

-

Analytical balance

-

Volumetric flasks and pipettes

-

Appropriate analytical instrument (e.g., UV-Vis spectrophotometer, titrator, HPLC)

Procedure

-

Preparation (Inert Atmosphere) : All steps involving the handling of solid sodium hydrosulfide hydrate and the preparation of solutions should be performed under an inert atmosphere (e.g., in a glovebox) to prevent reaction with atmospheric moisture and oxygen. All glassware must be thoroughly dried.

-

Dispensing Solute and Solvent : Add an excess amount of sodium hydrosulfide hydrate to a series of vials. The excess should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Solvent Addition : Accurately dispense a known volume of the anhydrous organic solvent into each vial.

-

Equilibration : Seal the vials tightly and place them in a shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. Preliminary experiments may be needed to determine the time to reach equilibrium[10].

-

Phase Separation : After equilibration, allow the vials to stand undisturbed at the same constant temperature until the excess solid has settled.

-

Sampling : Carefully withdraw an aliquot of the supernatant (the clear, saturated solution) using a syringe.

-

Filtration : Immediately filter the aliquot through a syringe filter compatible with the solvent to remove any undissolved microparticles. This step should also be performed under inert atmosphere if possible.

-

Dilution : Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the working range of the chosen analytical method.

-

Quantification : Analyze the concentration of the diluted solution using a pre-validated analytical method (see Section 4.0).

-

Calculation : Calculate the solubility using the measured concentration and the dilution factor. The result can be expressed in units such as mg/mL, g/100 mL, or mol/L.

Analytical Methods for Quantification

The choice of analytical method is critical for accurately quantifying the hydrosulfide (HS⁻) ion concentration in the organic solvent.

Iodometric Titration

-

Principle : This classic method involves the oxidation of sulfide by a known excess of a standard iodine solution in an acidic medium. The unreacted iodine is then back-titrated with a standard sodium thiosulfate solution using a starch indicator[11][12][13].

-

Application : This method is robust but may have interferences from other reducing substances that could be present. The procedure typically involves trapping the sulfide (e.g., after acidification and distillation) before titration[14].

UV-Vis Spectrophotometry

-

Methylene Blue Method : A highly sensitive and specific method where sulfide reacts with N,N-dimethyl-p-phenylenediamine in the presence of an iron(III) catalyst to form the stable blue dye, methylene blue. The absorbance is measured spectrophotometrically around 670 nm[15]. This method is well-established for aqueous samples and can be adapted for organic matrices, potentially after an extraction step.

-

Direct UV Detection : The bisulfide ion (HS⁻) has a natural UV absorbance peak around 230 nm. Direct measurement in a UV spectrophotometer is possible, especially in samples with low background UV absorbance. Deconvolution of the HS⁻ spectra may be necessary in complex matrices[16][17][18].

Relevance in Drug Development & Organic Synthesis

The solubility of NaSH in organic solvents is a key parameter for its application as a hydrogen sulfide donor in preclinical research and as a nucleophilic reagent in organic synthesis.

-

H₂S Donor in Research : In drug development, NaSH is widely used as a simple H₂S donor to study the therapeutic potential of hydrogen sulfide in various disease models. H₂S is a gasotransmitter involved in numerous signaling pathways, including vasodilation, neuromodulation, and anti-inflammatory responses[6][19][20][21][22][23][24][25]. Stock solutions are often prepared in organic solvents like DMSO for in vitro experiments[1]. Poor solubility can lead to inaccurate dosing and precipitation in cell culture media.

-

Organic Synthesis : NaSH is a versatile reagent for introducing sulfur into organic molecules, a common strategy in the synthesis of active pharmaceutical ingredients (APIs). It is used for the synthesis of thiols, thioethers, and various sulfur-containing heterocycles[4]. The reaction efficiency and product yield are directly dependent on the solubility of NaSH in the reaction solvent.

Visualizations

Experimental Workflow for Solubility Determination

Caption: Workflow for determining NaSH hydrate solubility.

Representative Reaction: Thiol Synthesis

References

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. Sodium hydrogen sulfide, anhydrous 2 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. Sodium hydrosulfide - Wikipedia [en.wikipedia.org]

- 4. Sodium hydrosulfide | 16721-80-5 [chemicalbook.com]

- 5. TianGong Life Cycle Data Network [lcdn.tiangong.earth]

- 6. d.docksci.com [d.docksci.com]

- 7. Is Sodium Sulfide Soluble? Detailed Analysis [jamgroupco.com]

- 8. moleko.com [moleko.com]

- 9. ausimm.com [ausimm.com]

- 10. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 11. nemi.gov [nemi.gov]

- 12. epa.gov [epa.gov]

- 13. downloads.regulations.gov [downloads.regulations.gov]

- 14. legismex.mty.itesm.mx [legismex.mty.itesm.mx]

- 15. UV-VIS Hydrogen Sulfide Content Measurement (Methylene Blue Colorimetric) [myskinrecipes.com]

- 16. Direct ultraviolet spectrophotometric determination of total sulfide and iodide in natural waters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. NEMI Method Summary - UV Sulfide [nemi.gov]

- 18. researchgate.net [researchgate.net]

- 19. exhalix-llc.com [exhalix-llc.com]

- 20. Hydrogen Sulfide Is a Signaling Molecule and a Cytoprotectant - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Antioxidant and Cell-Signaling Functions of Hydrogen Sulfide in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Signaling pathways for the vascular effects of hydrogen sulfide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Frontiers | Hydrogen Sulfide (H2S)-Releasing Compounds: Therapeutic Potential in Cardiovascular Diseases [frontiersin.org]

- 24. Hydrogen Sulfide: Redox Metabolism and Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 25. H2S biosynthesis and catabolism: new insights from molecular studies - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide on the Stability and Storage of Sodium Hydrosulfide Hydrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium hydrosulfide hydrate (NaHS·xH₂O) is a crucial reagent in various chemical syntheses and industrial processes, valued for its role as a potent reducing agent and a source of hydrosulfide ions. However, its inherent instability presents significant challenges in its handling, storage, and application, particularly in research and pharmaceutical development where purity and stability are paramount. This technical guide provides an in-depth overview of the stability of sodium hydrosulfide hydrate, detailing its decomposition pathways, recommended storage conditions, and methodologies for its analysis.

Chemical Stability and Degradation Pathways

Sodium hydrosulfide hydrate is a hygroscopic solid that is highly susceptible to degradation upon exposure to atmospheric conditions.[1][2] The primary drivers of its instability are moisture, oxygen, and carbon dioxide.

Hydrolysis

In the presence of moisture, sodium hydrosulfide hydrate readily hydrolyzes. This reaction leads to the formation of sodium hydroxide and sodium sulfide, and is accompanied by the release of toxic and flammable hydrogen sulfide gas.[2] This initial hydrolysis increases the alkalinity of the material.

Reaction: 2NaHS + 2H₂O → Na₂S + 2NaOH + H₂S↑

Oxidation

Subsequent to hydrolysis, the generated sodium sulfide, as well as the remaining sodium hydrosulfide, are susceptible to oxidation by atmospheric oxygen. This oxidation can lead to the formation of several sulfur-containing species, including sodium thiosulfate, sodium sulfite, and elemental sulfur. The formation of polysulfides is also possible, which often imparts a yellow or orange color to the degrading solid.[3]

Potential Oxidation Reactions:

-

2NaHS + 2O₂ → Na₂S₂O₃ + H₂O

-

2Na₂S + 2O₂ + H₂O → Na₂S₂O₃ + 2NaOH

-

Na₂S + 2O₂ → Na₂SO₄

Heating can accelerate decomposition, leading to the evolution of hydrogen sulfide and, in the presence of sufficient oxygen, sulfur dioxide.[4]

Reaction with Carbon Dioxide

Sodium hydrosulfide hydrate can also react with carbon dioxide present in the air, particularly in the presence of moisture. This reaction leads to the formation of sodium carbonate and the release of hydrogen sulfide gas.

Reaction: 2NaHS + CO₂ + H₂O → Na₂CO₃ + 2H₂S↑

Factors Affecting Stability

Several environmental factors can significantly impact the stability of sodium hydrosulfide hydrate:

-

Moisture: As a hygroscopic substance, moisture is the primary initiator of decomposition through hydrolysis.[1]

-

Air (Oxygen): Oxygen is a key factor in the oxidative degradation of the compound.[3]

-

Temperature: Elevated temperatures accelerate the rates of hydrolysis, oxidation, and thermal decomposition, leading to a faster degradation of the product and increased evolution of hydrogen sulfide gas.[5]

-

Light: While less critical than moisture and air, prolonged exposure to light may contribute to degradation.

-

Acids: Contact with acids results in a vigorous and hazardous reaction, liberating large quantities of toxic hydrogen sulfide gas.[4]

Quantitative Stability Data

While specific kinetic data for the decomposition of solid sodium hydrosulfide hydrate under various conditions are not extensively published, the information available underscores its inherent instability. The following table summarizes the key factors and their qualitative impact on stability.

| Parameter | Condition | Effect on Stability | Decomposition Products | Reference |

| Temperature | Elevated | Decreased stability, increased decomposition rate | H₂S, SO₂ (with O₂) | [4] |

| Humidity | High | Significantly decreased stability due to hydrolysis | NaOH, Na₂S, H₂S | [2] |

| Air Exposure | Prolonged | Decreased stability due to oxidation | Na₂S₂O₃, Na₂SO₃, Polysulfides | [3] |

| CO₂ Exposure | Presence | Decreased stability | Na₂CO₃, H₂S |

Recommended Storage and Handling Conditions

To ensure the integrity and minimize the degradation of sodium hydrosulfide hydrate, the following storage and handling procedures are recommended:

| Condition | Recommendation | Rationale | Reference |

| Temperature | Cool, typically between 15°C and 25°C. | To minimize thermal decomposition and slow down degradation kinetics. | |

| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon). | To prevent contact with atmospheric oxygen and moisture. | [1] |

| Container | Tightly sealed, non-metallic, corrosion-resistant containers. | To prevent ingress of moisture and air, and to avoid reaction with metallic containers. | |

| Environment | Dry, well-ventilated area. | To minimize exposure to moisture and to safely dissipate any evolved H₂S. | [1] |

| Incompatibilities | Store away from acids, strong oxidizing agents, and metals such as copper, zinc, and aluminum. | To prevent hazardous chemical reactions. | [4] |

Experimental Protocols for Stability Assessment

A comprehensive stability study for sodium hydrosulfide hydrate should involve a combination of analytical techniques to monitor the purity of the active ingredient and the formation of degradation products over time under various storage conditions.

Stability Study Protocol

Objective: To evaluate the stability of sodium hydrosulfide hydrate under long-term and accelerated storage conditions.

Materials:

-

Sodium hydrosulfide hydrate (at least three batches)

-

Stability chambers with controlled temperature and humidity

-

Inert gas (Nitrogen or Argon)

-

Appropriate primary packaging (e.g., amber glass bottles with tight-fitting caps, sealed under inert gas)

Storage Conditions (based on ICH Q1A(R2) guidelines):

-

Long-term: 25°C ± 2°C / 60% RH ± 5% RH

-

Intermediate: 30°C ± 2°C / 65% RH ± 5% RH

-

Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

Testing Frequency: [6]

-

Long-term: 0, 3, 6, 9, 12, 18, 24, 36 months

-

Accelerated: 0, 3, 6 months

Analytical Tests:

-

Appearance (color, physical state)

-

Assay of Sodium Hydrosulfide

-

Determination of Impurities (Sodium Sulfide, Sodium Carbonate, Sodium Thiosulfate)

-

Moisture Content (Karl Fischer titration)

-

pH of a 1% aqueous solution

Analytical Methodologies

6.2.1 Assay of Sodium Hydrosulfide (Iodometric Titration)

Principle: This method is based on the oxidation of hydrosulfide ions by iodine. The excess iodine is then back-titrated with a standard solution of sodium thiosulfate.

Procedure:

-

Accurately weigh approximately 0.5 g of sodium hydrosulfide hydrate into a stoppered flask.

-

Dissolve the sample in 50 mL of deaerated, deionized water.

-

Add 50.0 mL of 0.1 N standard iodine solution to the flask, stopper it, and allow it to stand for 5 minutes in the dark.

-

Add 5 mL of dilute hydrochloric acid.

-

Titrate the excess iodine with 0.1 N standard sodium thiosulfate solution, using starch solution as an indicator near the endpoint.

-

Perform a blank titration under the same conditions.

-

Calculate the percentage of NaHS in the sample.

6.2.2 Determination of Sodium Carbonate (Acid-Base Titration) [7]

Principle: The sample is titrated with a standard acid to the bromocresol green endpoint. This neutralizes both carbonate and bicarbonate.

Procedure:

-

Accurately weigh approximately 2 g of the sample into an Erlenmeyer flask.

-

Dissolve the sample in 100 mL of deionized water.

-

Add a few drops of bromocresol green indicator.

-

Titrate with standardized 0.1 N hydrochloric acid until the color changes from blue to green.

-

Gently boil the solution for a few minutes to expel dissolved CO₂. The color should revert to blue.

-

Cool the solution and continue the titration to a sharp green endpoint.

-

Calculate the percentage of sodium carbonate.

6.2.3 Determination of Sodium Sulfide (pH Titration) [8]

Principle: A potentiometric titration with a standard acid can be used to differentiate between the sulfide and hydrosulfide content based on the inflection points in the titration curve.

Procedure:

-

Prepare a solution of the sample in deionized water.

-

Titrate the solution with a standard solution of hydrochloric acid using a pH meter to monitor the pH.

-

The first equivalence point corresponds to the neutralization of sodium sulfide to sodium hydrosulfide. The second equivalence point corresponds to the neutralization of total hydrosulfide to hydrogen sulfide.

-

Calculate the content of sodium sulfide from the volume of acid consumed to reach the first equivalence point.

Visualizations

Decomposition Pathway of Sodium Hydrosulfide Hydrate

Caption: Decomposition pathways of sodium hydrosulfide hydrate in the presence of moisture and air.

Recommended Storage and Handling Workflow

Caption: Recommended workflow for the storage and handling of sodium hydrosulfide hydrate.

Conclusion

The stability of sodium hydrosulfide hydrate is a critical consideration for its effective use in research and development. Its hygroscopic nature and reactivity with atmospheric components necessitate stringent storage and handling procedures to maintain its purity and prevent the formation of hazardous and interfering byproducts. By implementing the recommended storage conditions and utilizing appropriate analytical methods to monitor its stability, researchers can ensure the reliability of their experimental outcomes when using this versatile but sensitive reagent.

References

- 1. Sodium hydrosulfide - Wikipedia [en.wikipedia.org]

- 2. A Comprehensive Guide to Sodium Hydrosulfide Reactions [jamgroupco.com]

- 3. ejournal.undip.ac.id [ejournal.undip.ac.id]

- 4. ausimm.com [ausimm.com]

- 5. genesisenergy.com [genesisenergy.com]

- 6. creative-biolabs.com [creative-biolabs.com]

- 7. coryw.people.charleston.edu [coryw.people.charleston.edu]

- 8. jjhrgroup.com [jjhrgroup.com]

"understanding the basicity of sodium hydrosulfide hydrate"

An In-depth Technical Guide: Understanding the Basicity of Sodium Hydrosulfide Hydrate

Introduction

Sodium hydrosulfide hydrate (NaSH·xH₂O) is an inorganic salt crucial in various industrial processes, including mining, pulp and paper manufacturing, leather tanning, and chemical synthesis.[1][2] Its utility is largely dictated by its chemical properties, particularly its basicity and its role as a source of the hydrosulfide ion (HS⁻) and, subsequently, hydrogen sulfide (H₂S).[2] This guide provides a detailed examination of the chemical principles governing the basicity of sodium hydrosulfide hydrate, supported by quantitative data, experimental methodologies, and process visualizations for researchers, scientists, and drug development professionals.

The Chemical Basis of Basicity

The basicity of sodium hydrosulfide in an aqueous solution is a direct consequence of the behavior of the hydrosulfide ion (HS⁻). According to the Brønsted-Lowry acid-base theory, a base is a substance that can accept a proton (a hydrogen ion, H⁺).

When sodium hydrosulfide hydrate dissolves in water, it dissociates completely into a sodium ion (Na⁺) and a hydrosulfide ion (HS⁻). The hydrosulfide ion then reacts with water in a reversible equilibrium known as hydrolysis.[1][3] In this reaction, the HS⁻ ion acts as a Brønsted-Lowry base, accepting a proton from a water molecule. This process generates hydrogen sulfide (H₂S) and a hydroxide ion (OH⁻).

Reaction: HS⁻(aq) + H₂O(l) ⇌ H₂S(aq) + OH⁻(aq)

The production of hydroxide ions increases the solution's pH above 7, rendering it alkaline.[3] Aqueous solutions of sodium hydrosulfide are typically strongly alkaline, with pH values often ranging from 11.5 to 12.5.[4][5][6]

The following diagram illustrates the hydrolysis of the hydrosulfide ion.

References

A Technical Guide to the Theoretical Yield Calculation for Sodium Hydrosulfide (NaSH) Synthesis

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the principles and methodologies for calculating the theoretical yield of sodium hydrosulfide (NaSH), a critical reagent in the synthesis of various organic and inorganic sulfur compounds.[1] The document outlines the core chemical reactions, presents detailed experimental protocols, and offers a systematic approach to yield calculation, ensuring precision and reproducibility in laboratory and industrial settings.

Introduction to Sodium Hydrosulfide Synthesis

Sodium hydrosulfide (NaSH), also known as sodium bisulfide, is the product of the half-neutralization of hydrogen sulfide (H₂S) with a sodium-derived base.[1][2] It is a versatile chemical intermediate utilized in diverse fields, including mining, pulp and paper manufacturing, and the synthesis of specialty chemicals.[3] Accurate calculation of the theoretical yield is fundamental to optimizing reaction conditions, evaluating process efficiency, and ensuring cost-effectiveness.

The synthesis of NaSH can be achieved through several chemical pathways. The most common methods involve the reaction of hydrogen sulfide with a sodium base, such as sodium hydroxide (NaOH), sodium alkoxides (like sodium methoxide, NaOMe, or sodium ethoxide, NaOEt), or sodium sulfide (Na₂S).[1][2][4][5][6]

Core Synthesis Reactions and Stoichiometry

The theoretical yield is entirely dependent on the stoichiometry of the balanced chemical equation. Below are the primary reactions for NaSH synthesis.

2.1. Reaction of Hydrogen Sulfide with Sodium Hydroxide

This is a widely used industrial method where hydrogen sulfide gas is bubbled through an aqueous solution of sodium hydroxide.[6][7] The reaction proceeds in a 1:1 molar ratio.

H₂S + NaOH → NaSH + H₂O

2.2. Reaction of Hydrogen Sulfide with Sodium Alkoxides

In laboratory settings, sodium alkoxides are often used. The reaction with sodium methoxide is a common example.[1]

H₂S + NaOCH₃ → NaSH + CH₃OH

2.3. Reaction of Hydrogen Sulfide with Sodium Sulfide

Sodium hydrosulfide can also be produced by reacting hydrogen sulfide with an aqueous solution of sodium sulfide.[4][5]

H₂S + Na₂S → 2 NaSH

Principles of Theoretical Yield Calculation

The theoretical yield represents the maximum amount of product that can be formed from the given amounts of reactants, assuming 100% reaction efficiency. The calculation is a multi-step process that hinges on identifying the limiting reactant.

3.1. Identifying the Limiting Reactant

The limiting reactant is the substance that is completely consumed first in a chemical reaction. It dictates the maximum amount of product that can be formed.

Steps to Identify the Limiting Reactant and Calculate Theoretical Yield:

-

Balance the Chemical Equation: Ensure the reaction is stoichiometrically balanced.

-

Calculate Molar Masses: Determine the molar mass ( g/mol ) of each reactant and the desired product (NaSH).

-

Convert Mass to Moles: Convert the mass (in grams) of each reactant used in the experiment to moles by dividing by its respective molar mass.

-

Determine the Stoichiometric Ratio: Compare the mole ratio of the reactants from the balanced equation to the actual mole ratio from the experiment.

-

Identify the Limiting Reactant: The reactant that produces the least amount of product based on the stoichiometric ratio is the limiting reactant.

-

Calculate Theoretical Yield in Moles: Use the initial moles of the limiting reactant and the stoichiometry of the balanced equation to calculate the moles of NaSH that can be formed.

-

Calculate Theoretical Yield in Grams: Convert the moles of NaSH to grams by multiplying by the molar mass of NaSH.

Data Presentation: Molar Masses and Example Calculations

For clarity and ease of reference, all quantitative data is summarized in the following tables.

Table 1: Molar Masses of Key Compounds

| Compound | Chemical Formula | Molar Mass ( g/mol ) |

| Sodium Hydrosulfide | NaSH | 56.06 |

| Hydrogen Sulfide | H₂S | 34.08 |

| Sodium Hydroxide | NaOH | 40.00 |

| Sodium Methoxide | NaOCH₃ | 54.02 |

| Sodium Sulfide | Na₂S | 78.04 |

Table 2: Example Theoretical Yield Calculation for H₂S + NaOH → NaSH + H₂O

| Parameter | Reactant 1 (H₂S) | Reactant 2 (NaOH) | Product (NaSH) |

| Initial Mass (g) | 10.00 | 12.00 | - |

| Molar Mass ( g/mol ) | 34.08 | 40.00 | 56.06 |

| Moles | 0.293 | 0.300 | - |

| Stoichiometric Ratio | 1 | 1 | 1 |

| Moles of Product Formed | 0.293 | 0.300 | - |

| Limiting Reactant | Yes | No | - |

| Theoretical Moles of NaSH | - | - | 0.293 |

| Theoretical Yield (g) | - | - | 16.43 |

Table 3: Example Theoretical Yield Calculation for H₂S + Na₂S → 2 NaSH

| Parameter | Reactant 1 (H₂S) | Reactant 2 (Na₂S) | Product (NaSH) |

| Initial Mass (g) | 10.00 | 20.00 | - |

| Molar Mass ( g/mol ) | 34.08 | 78.04 | 56.06 |

| Moles | 0.293 | 0.256 | - |

| Stoichiometric Ratio | 1 | 1 | 2 |

| Moles of Product Formed | 0.586 (0.293 x 2) | 0.512 (0.256 x 2) | - |

| Limiting Reactant | No | Yes | - |

| Theoretical Moles of NaSH | - | - | 0.512 |

| Theoretical Yield (g) | - | - | 28.70 |

Detailed Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of sodium hydrosulfide.

Protocol 1: Synthesis of NaSH from Sodium Hydroxide and Hydrogen Sulfide

This protocol is adapted from common laboratory procedures for gas absorption reactions.[6][8]

-

Materials and Equipment:

-

Three-necked round-bottom flask

-

Gas dispersion tube (bubbler)

-

Stir plate and magnetic stir bar

-

Ice bath

-

Source of dry hydrogen sulfide gas (lecture bottle or generator)

-

Sodium hydroxide (NaOH) pellets

-

Deionized water

-

Gas trap/scrubber containing a bleach or concentrated NaOH solution to neutralize excess H₂S.

-

-

Safety Precautions:

-

All operations must be conducted in a well-ventilated fume hood.

-

Hydrogen sulfide is an extremely toxic, flammable gas with the characteristic odor of rotten eggs.[9] Olfactory fatigue can occur, making odor an unreliable indicator of concentration. Use a personal H₂S gas monitor.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.

-

-

Procedure:

-

Prepare a solution of sodium hydroxide by dissolving 4.0 g (0.10 mol) of NaOH in 40 mL of deionized water in the three-necked flask.

-

Place the flask in an ice bath on a magnetic stir plate and begin stirring until the solution has cooled.

-

Set up the gas inlet tube so that it is submerged below the surface of the NaOH solution. Connect the outlet to a gas scrubber.

-

Slowly bubble dry hydrogen sulfide gas through the stirring NaOH solution. A steady, slow stream of bubbles is recommended.

-

Monitor the reaction. The reaction is complete when the solution is saturated with H₂S. This can be determined by monitoring the weight increase of the flask or by pH measurement (pH should drop to between 8 and 10).

-

For a 0.10 mol scale, the theoretical weight increase from the absorption of H₂S (0.10 mol * 34.08 g/mol = 3.41 g) can be used to gauge completion.

-

Once the reaction is complete, stop the flow of H₂S and purge the apparatus with an inert gas (e.g., nitrogen or argon) to remove any remaining H₂S.

-

The resulting yellowish solution is aqueous sodium hydrosulfide and is best used directly.[8]

-

Protocol 2: Synthesis of NaSH from Sodium Methoxide and Hydrogen Sulfide

This protocol is suitable for producing NaSH in an anhydrous alcoholic solution.[1][10]

-

Materials and Equipment:

-

Three-necked round-bottom flask

-

Gas dispersion tube

-

Condenser

-

Source of dry hydrogen sulfide gas

-

Sodium metal

-

Anhydrous methanol

-

Inert atmosphere setup (e.g., nitrogen or argon line)

-

-

Safety Precautions:

-

Handle sodium metal with extreme care; it reacts violently with water.

-

Perform the reaction under an inert atmosphere to prevent side reactions and ensure safety.

-

Follow all safety precautions for handling H₂S gas as outlined in Protocol 1.

-

-

Procedure:

-

Under an inert atmosphere, carefully prepare a solution of sodium methoxide by dissolving 2.3 g (0.10 gram-atom) of sodium metal in 100 mL of anhydrous methanol in the three-necked flask. This reaction is exothermic and should be cooled as needed.

-

Once all the sodium has reacted and the solution has cooled to room temperature, begin bubbling dry hydrogen sulfide gas through the solution via the gas dispersion tube.

-

Continue the flow of H₂S until the solution is fully saturated.

-

Stop the H₂S flow and purge the system with inert gas.

-

The resulting solution contains sodium hydrosulfide in methanol and can be used for subsequent reactions.

-

Mandatory Visualizations

The following diagrams illustrate the key logical and chemical pathways described in this guide.

References

- 1. Sodium hydrosulfide [chemeurope.com]

- 2. Sodium hydrosulfide - Wikipedia [en.wikipedia.org]

- 3. youtube.com [youtube.com]

- 4. US4439411A - Production of sodium hydrosulfide - Google Patents [patents.google.com]

- 5. H2S + Na2S → 2 NaSH - Balanced equation | Chemical Equations online! [chemequations.com]

- 6. researchgate.net [researchgate.net]

- 7. Sodium hydrosulfide patented technology retrieval search results - Eureka | Patsnap [eureka.patsnap.com]

- 8. youtube.com [youtube.com]

- 9. ausimm.com [ausimm.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

The Hygroscopic Nature of Sodium Hydrosulfide Hydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium hydrosulfide hydrate (NaHS·xH₂O) is a crucial inorganic compound utilized in diverse industrial and research applications. A critical, yet often overlooked, characteristic of this compound is its pronounced hygroscopic and deliquescent nature. This technical guide provides an in-depth exploration of the hygroscopic properties of sodium hydrosulfide hydrate, its implications for stability and handling, and standardized methodologies for its characterization. While specific quantitative hygroscopicity data for sodium hydrosulfide hydrate is not extensively available in public literature, this guide furnishes detailed experimental protocols for determining key hygroscopic parameters, enabling researchers to generate this critical data. Furthermore, the chemical decomposition pathway initiated by moisture absorption is elucidated and visualized.

Introduction to the Hygroscopic Nature of Sodium Hydrosulfide Hydrate

Sodium hydrosulfide (NaHS) is a colorless, crystalline solid with a distinct hydrogen sulfide odor resulting from hydrolysis by atmospheric moisture.[1] It is known to exist in anhydrous form as well as dihydrate (NaHS·2H₂O) and trihydrate (NaHS·3H₂O) forms.[1] A key physical characteristic of sodium hydrosulfide and its hydrated forms is its hygroscopicity, the ability to attract and hold water molecules from the surrounding environment.[2] This property progresses to deliquescence, where the solid absorbs enough moisture to dissolve and form an aqueous solution.[1]

The hygroscopic nature of sodium hydrosulfide hydrate presents significant challenges in its handling, storage, and application.[2][3] Absorption of atmospheric moisture can lead to:

-

Physical Changes: Caking and agglomeration of the solid material, which can impede handling and processing.[2]

-

Chemical Decomposition: Hydrolysis of the hydrosulfide ion (HS⁻) in the presence of water, leading to the formation of sodium hydroxide (NaOH) and sodium sulfide (Na₂S), and the subsequent release of highly toxic and flammable hydrogen sulfide (H₂S) gas.[4][5]

-

Reduced Purity and Potency: The ingress of water and subsequent decomposition alter the chemical composition and reduce the concentration of the active NaHS component.

Given these implications, a thorough understanding and quantification of the hygroscopic behavior of sodium hydrosulfide hydrate are paramount for ensuring its quality, stability, and safe utilization in research and development.

Quantitative Data on Hygroscopicity

To provide context for the expected hygroscopic behavior of inorganic salts, the following table summarizes the CRH values for several common inorganic compounds at 30°C.[6]

| Salt | Critical Relative Humidity (%) at 30°C |

| Calcium Nitrate | 46.7 |

| Ammonium Nitrate | 59.4 |

| Sodium Nitrate | 72.4 |

| Ammonium Chloride | 77.2 |

| Ammonium Sulfate | 79.2 |

| Diammonium Phosphate | 82.5 |

| Potassium Chloride | 84.0 |

| Potassium Nitrate | 90.5 |

| Monoammonium Phosphate | 91.6 |

| Potassium Sulfate | 96.3 |

Table 1: Critical Relative Humidities of Various Pure Salts at 30°C.[6]

Experimental Protocols for Hygroscopicity Characterization

To address the gap in quantitative data, this section provides detailed methodologies for two primary techniques used to characterize the hygroscopic nature of materials: Dynamic Vapor Sorption (DVS) and Karl Fischer (KF) Titration.

Dynamic Vapor Sorption (DVS) for Moisture Sorption Isotherms

DVS is a gravimetric technique that measures the change in mass of a sample as it is exposed to varying levels of relative humidity (RH) at a constant temperature. This allows for the determination of moisture sorption and desorption isotherms, which provide critical information about a material's hygroscopicity, physical stability, and potential for hydrate formation.

Experimental Protocol:

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of sodium hydrosulfide hydrate into a clean, dry DVS sample pan.

-

Due to the air-sensitive nature of NaHS, sample loading should be performed in a controlled, low-humidity environment (e.g., a glove box) to the extent possible.

-

-

Instrument Setup:

-

Instrument: A calibrated Dynamic Vapor Sorption analyzer.

-

Temperature: Set the experiment temperature to 25°C (or other relevant temperature).

-

Carrier Gas: High-purity nitrogen.

-

Data Collection Interval: Set to record mass changes at regular intervals (e.g., every 1 minute).

-

-

DVS Method Profile:

-

Drying Step: Equilibrate the sample at 0% RH until a stable mass is achieved ( dm/dt ≤ 0.002%/min). This establishes the dry mass of the sample.

-

Sorption (Adsorption) Phase: Increase the RH in a stepwise manner. A typical profile would be: 0%, 10%, 20%, 30%, 40%, 50%, 60%, 70%, 80%, 90%, and 95% RH.

-

Equilibration at Each Step: At each RH step, allow the sample to equilibrate until a stable mass is reached (e.g., dm/dt ≤ 0.002%/min for a period of 10 minutes).

-

Desorption Phase: Decrease the RH in the reverse stepwise manner from 95% back to 0% RH, again allowing for equilibration at each step.

-

-

Data Analysis:

-

Plot the percentage change in mass against the relative humidity to generate the moisture sorption and desorption isotherms.

-

The Critical Relative Humidity (CRH) can be identified as the RH at which a sharp increase in mass is observed.

-

The presence of hysteresis (a difference between the sorption and desorption curves) can indicate physical changes in the material, such as hydrate formation or amorphous-to-crystalline transitions.

-

Karl Fischer Titration for Water Content Determination

Karl Fischer titration is a highly specific and accurate method for determining the water content of a substance.[8][9] It is based on a stoichiometric reaction between water and an iodine-sulfur dioxide reagent.[9] This technique is essential for quantifying the initial water content of a sodium hydrosulfide hydrate sample and for verifying the results of DVS experiments.

Experimental Protocol (Volumetric Method):

-

Reagent and Instrument Preparation:

-

Titrator: A calibrated volumetric Karl Fischer titrator.

-

Reagents: Use commercially available Karl Fischer reagents (e.g., a one-component reagent containing iodine, sulfur dioxide, and a base in an alcohol solvent).

-

Titration Vessel Preparation: The titration vessel should be thoroughly dried. Add a suitable solvent (e.g., anhydrous methanol) to the vessel and pre-titrate with the Karl Fischer reagent to a stable, dry endpoint to eliminate any residual moisture.

-

-

Sample Preparation and Introduction:

-

Accurately weigh a suitable amount of the sodium hydrosulfide hydrate sample (typically 50-100 mg, depending on the expected water content) in a dry, sealed container.

-

Quickly and carefully transfer the weighed sample into the conditioned titration vessel, minimizing exposure to atmospheric moisture.

-

-

Titration:

-

Start the titration immediately after adding the sample. The Karl Fischer reagent is added automatically until the endpoint is reached, which is typically detected potentiometrically.

-

The volume of titrant consumed is recorded.

-

-

Calculation:

-

The water content of the sample is calculated based on the volume of the titrant consumed and the predetermined titer of the Karl Fischer reagent (mg H₂O / mL reagent).

-

The titer of the reagent should be standardized regularly using a certified water standard or a stable hydrate with a known water content, such as sodium tartrate dihydrate.

-

Considerations for Reactive Sulfide Compounds:

-

Hydrogen sulfide and hydrosulfide ions can potentially react with the iodine in the Karl Fischer reagent, leading to inaccurate results.[10][11]

-

It may be necessary to use specialized Karl Fischer reagents or methodologies designed for samples containing sulfides. This could involve the use of reagents that include a substance to sequester the sulfide and prevent its reaction with iodine.

Chemical Instability and Decomposition Pathway

The hygroscopic nature of sodium hydrosulfide hydrate is intrinsically linked to its chemical instability in the presence of moisture. The absorption of water initiates a series of reactions that lead to the degradation of the compound and the release of hazardous gas.

The primary decomposition pathway can be summarized as follows:

-

Hydrolysis: Sodium hydrosulfide reacts with absorbed water in a hydrolysis reaction to form sodium hydroxide and hydrogen sulfide gas. NaHS + H₂O ⇌ NaOH + H₂S(g)

-

Reaction with Sodium Hydrosulfide: The newly formed sodium hydroxide can then react with additional sodium hydrosulfide to produce sodium sulfide and water. NaOH + NaHS → Na₂S + H₂O

The continuous absorption of atmospheric moisture drives these reactions, leading to a progressive degradation of the material.

Mandatory Visualizations